molecular formula C16H16N2O2S2 B2775445 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034343-04-7

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2775445
CAS RN: 2034343-04-7
M. Wt: 332.44
InChI Key: AGWVLTYSQROYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as FEU-173, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Derivative Applications

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. These compounds have been synthesized through various reactions, including dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine derivatives and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively. These processes highlight the compound's versatility in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).

Acetylcholinesterase Inhibitor Activity

Flexible derivatives of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have been synthesized and evaluated as acetylcholinesterase inhibitors. These studies aimed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).

Antiviral Properties

Certain urea derivatives, including N-(2-thiophenoyl)urea and its derivatives, have shown antiviral activity. The preparation and characterization of these compounds, along with their antiviral properties, suggest potential applications in developing new antiviral agents (O'sullivan & Wallis, 1975).

Photoinduced Direct Oxidative Annulation

Research has demonstrated the use of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives in photoinduced direct oxidative annulation reactions. These reactions facilitate the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, highlighting the compound's role in green chemistry applications (Zhang et al., 2017).

Synthesis of Geminally Activated Nitro Dienes

The compound has been utilized in the synthesis of geminally activated nitro dienes. This synthesis involves condensation with nitro-substituted CH acids, leading to the production of 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, which could have applications in the development of novel organic materials with specific optical or electronic properties (Baichurin et al., 2019).

properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(18-10-14-2-1-9-21-14)17-7-5-13-3-4-15(22-13)12-6-8-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWVLTYSQROYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.